molecular formula C15H11FN2O3 B10905082 Methyl 3-(4-fluorophenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate

Methyl 3-(4-fluorophenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate

Cat. No.: B10905082
M. Wt: 286.26 g/mol
InChI Key: JEWNDGOFYWYPBF-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluorophenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound that features a unique combination of fluorophenyl, methylisoxazole, and pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-fluorophenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a fluorophenyl-substituted intermediate, followed by cyclization with a pyridine derivative to form the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining the efficiency and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluorophenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 3-(4-fluorophenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluorophenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl-substituted isoxazoles and pyridines, such as:

Uniqueness

What sets Methyl 3-(4-fluorophenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate apart is the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C15H11FN2O3

Molecular Weight

286.26 g/mol

IUPAC Name

methyl 3-(4-fluorophenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C15H11FN2O3/c1-8-7-11(15(19)20-2)12-13(18-21-14(12)17-8)9-3-5-10(16)6-4-9/h3-7H,1-2H3

InChI Key

JEWNDGOFYWYPBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)F)C(=O)OC

Origin of Product

United States

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